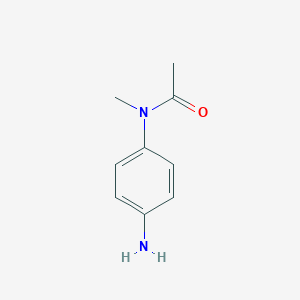

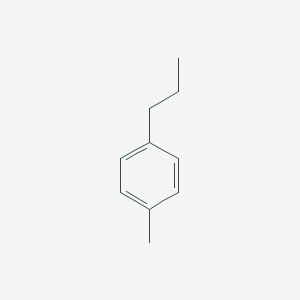

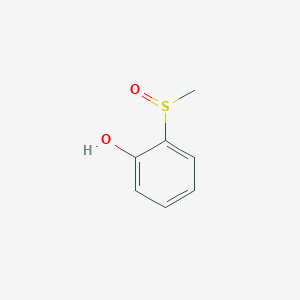

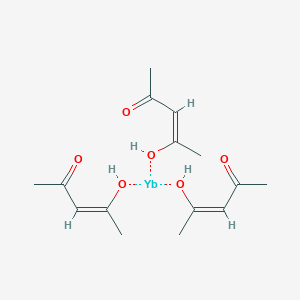

![molecular formula C9H16O2 B086954 1,5-二氧杂螺[5.5]十一烷 CAS No. 180-93-8](/img/structure/B86954.png)

1,5-二氧杂螺[5.5]十一烷

概述

描述

Synthesis Analysis

The synthesis of 1,5-Dioxaspiro[5.5]undecane derivatives has been reported through various methods. For example, the intramolecular Michael addition and asymmetric oxyselenenylation have been utilized for the enantioselective synthesis of related compounds, highlighting the chemical versatility and synthetic accessibility of these structures (Iwata et al., 1985); (Uchiyama et al., 2001).

Molecular Structure Analysis

The molecular structure of 1,5-Dioxaspiro[5.5]undecane derivatives has been extensively studied. For example, crystal structure analysis confirmed the compound's configuration and contributed to a better understanding of its geometric properties (Zeng, Wang, & Zhang, 2021).

Chemical Reactions and Properties

Chemical reactions involving 1,5-Dioxaspiro[5.5]undecane derivatives demonstrate the compound's reactivity and potential for further functionalization. For instance, the compound has been used as a key intermediate in various synthetic routes, underlining its utility in organic synthesis (Lin et al., 2010).

Physical Properties Analysis

The physical properties of 1,5-Dioxaspiro[5.5]undecane derivatives, such as crystal structure and thermodynamic characteristics, have been explored to determine the nature of these compounds. Detailed studies help in understanding the material's stability, solubility, and other physical attributes (Zeng, Wang, & Zhang, 2021).

Chemical Properties Analysis

The chemical properties of 1,5-Dioxaspiro[5.5]undecane are closely linked to its structure and synthesis methods. These properties are essential for its application in different chemical contexts, particularly in the synthesis of complex organic molecules. Research has shown that these compounds can serve as intermediates and reagents in organic synthesis, demonstrating the versatility of their chemical properties (Lin et al., 2010).

科学研究应用

衍生物的合成

1,5-二氧杂螺[5.5]十一烷可以用来合成各种衍生物。 例如,3-(2,3,4-三甲氧基苄叉基)-1,5-二氧杂螺[5.5]十一烷-2,4-二酮和3-(3,4,5-三甲氧基苄叉基)-1,5-二氧杂螺[5.5]十一烷-2,4-二酮已经被合成并通过 X 射线单晶衍射、红外光谱和紫外可见光谱表征 .

晶体学

1,5-二氧杂螺[5.5]十一烷用于晶体学研究。 该化合物及其衍生物已通过 X 射线单晶衍射表征 。这有助于理解这些化合物的晶体结构。

光学材料研究

螺环化合物,包括 1,5-二氧杂螺[5.5]十一烷,在光学材料等各个领域都有广泛的应用 。它们被用于开发具有独特光学性质的新材料。

药物化学

像 1,5-二氧杂螺[5.5]十一烷这样的螺环化合物在药物化学中也有应用 。由于它们的生物活性,它们被用于合成各种药物。

催化作用

1,5-二氧杂螺[5.5]十一烷及其衍生物在催化方面有应用 。它们被用作各种化学反应的催化剂。

氢键研究

1,7-二氧杂螺[5.5]十一烷,一种相关化合物,已被用于氢键和溶剂化研究 。这有助于理解分子之间的相互作用。

控释系统

1,7-二氧杂螺[5.5]十一烷已被用于控释系统的开发 。它已被封装在 PLLA 微球中,用于潜在用作聚合物载体,以在较长时间内进行后续控制释放。

生物活性

包括 1,5-二氧杂螺[5.5]十一烷在内的氧杂螺环化合物因其生物活性而受到广泛关注,例如抗真菌、杀虫、抗肿瘤和除草剂,对微生物的毒性低 .

作用机制

Target of Action

1,5-Dioxaspiro[5.5]undecane is a complex organic compound with a unique spirocyclic structure Similar spiro compounds have been reported to interact with various biological targets, such as γ-aminobutyric acid type a receptor (gabaar) antagonists .

Mode of Action

The mode of action of 1,5-Dioxaspiro[5The compound’s unique structure, which includes two oxygen atoms and a spirocyclic skeleton, may allow it to interact with its targets in a specific manner . For instance, the oxygen atoms could potentially form hydrogen bonds with target molecules, influencing their function .

Biochemical Pathways

The specific biochemical pathways affected by 1,5-Dioxaspiro[5Given the structural similarity to other spiro compounds, it might be involved in pathways related to the targets it interacts with .

Result of Action

The molecular and cellular effects of 1,5-Dioxaspiro[5The compound’s unique structure suggests that it could potentially influence the function of its target molecules, leading to downstream effects .

Action Environment

The action environment of 1,5-Dioxaspiro[5.5]undecane can be influenced by various factors. For instance, the compound’s solubility in water could affect its distribution and interaction with target molecules . Additionally, environmental conditions such as temperature and pH could potentially influence the compound’s stability and efficacy .

安全和危害

生化分析

Biochemical Properties

It has been suggested that it may interact with certain enzymes, proteins, and other biomolecules

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

1,5-dioxaspiro[5.5]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-5-9(6-3-1)10-7-4-8-11-9/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDTWMHYCLFXBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170892 | |

| Record name | 1,5-Dioxaspiro(5.5)undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

180-93-8 | |

| Record name | 1,5-Dioxaspiro[5.5]undecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dioxaspiro(5.5)undecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000180938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Dioxaspiro[5.5]undecane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Dioxaspiro(5.5)undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-DIOXASPIRO(5.5)UNDECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86L54T5GVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The molecular formula of 1,5-Dioxaspiro[5.5]undecane is C9H12O4, and its molecular weight is 184.19 g/mol. []

A: The structure of 1,5-Dioxaspiro[5.5]undecane and its derivatives are often confirmed through X-ray single-crystal diffraction, a powerful technique for determining the three-dimensional arrangement of atoms within a crystal. This technique provides detailed information about bond lengths, bond angles, and the overall conformation of the molecule. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: Infrared (IR) spectroscopy is frequently employed to identify functional groups present in the molecule. Additionally, researchers often use UV-Vis spectroscopy to investigate the compound's absorption characteristics and electronic transitions. These techniques, along with elemental analysis, provide valuable insights into the chemical composition and structural features of 1,5-Dioxaspiro[5.5]undecane derivatives. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: The 1,3-dioxane ring within 1,5-Dioxaspiro[5.5]undecane derivatives commonly adopts a distorted envelope or boat conformation. Conversely, the cyclohexane ring usually exists in a chair conformation. These conformations are influenced by the substituents present on the rings and contribute to the overall three-dimensional shape of the molecule. [, , , , , , , , ]

A: Yes, density functional theory (DFT) calculations have been employed to optimize the geometry of 3-(4-(dimethylamino)benzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione. These calculations, performed using the B3LYP method with the 6-31G** basis set, have provided valuable insights into the electronic structure and properties of this specific derivative. []

A: The presence and nature of substituents on the 1,5-Dioxaspiro[5.5]undecane scaffold significantly influence the compound's physical and chemical properties. For instance, the introduction of halogen atoms, such as bromine, can alter the compound's reactivity and stereochemistry. [, , , ]

A: While the provided research primarily focuses on the synthesis, characterization, and theoretical investigations of 1,5-Dioxaspiro[5.5]undecane derivatives, these compounds hold potential for various applications. Their diverse structures and tunable properties make them attractive candidates for further exploration in medicinal chemistry, materials science, and other fields. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: Yes, researchers utilize a combination of techniques to analyze these compounds. These techniques include elemental analysis for determining the elemental composition and high-performance liquid chromatography (HPLC) for separating and quantifying individual components in mixtures. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。